4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Isoxazol‑3(2H)-one plasminogen inhibition structure‑activity relationship

The compound assigned CAS Registry Number 89661-16-5 is a fully synthetic, low‑molecular‑weight (271.72 g/mol) chlorinated isoxazol‑3(2H)-one featuring a 4-methoxyphenyl thioether side chain at the C-5 position. A meta‑ring chloro substituent at C-4 generates a distinct electronic environment on the isoxazolone ring; computed descriptors include a calculated partition coefficient (XLogP3-AA) of 2.5, one hydrogen‑bond donor, and four hydrogen‑bond acceptors, indicating moderate lipophilicity and a compact polar surface area.

Molecular Formula C11H10ClNO3S
Molecular Weight 271.72 g/mol
CAS No. 89661-16-5
Cat. No. B12921292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
CAS89661-16-5
Molecular FormulaC11H10ClNO3S
Molecular Weight271.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl
InChIInChI=1S/C11H10ClNO3S/c1-15-7-2-4-8(5-3-7)17-6-9-10(12)11(14)13-16-9/h2-5H,6H2,1H3,(H,13,14)
InChIKeyBBMNPHWAKUYPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (CAS 89661-16-5): Chemical Identity and Core Physicochemical Profile


The compound assigned CAS Registry Number 89661-16-5 is a fully synthetic, low‑molecular‑weight (271.72 g/mol) chlorinated isoxazol‑3(2H)-one featuring a 4-methoxyphenyl thioether side chain at the C-5 position [1]. A meta‑ring chloro substituent at C-4 generates a distinct electronic environment on the isoxazolone ring; computed descriptors include a calculated partition coefficient (XLogP3-AA) of 2.5, one hydrogen‑bond donor, and four hydrogen‑bond acceptors, indicating moderate lipophilicity and a compact polar surface area [1]. The compound belongs to the broader class of 4,5‑disubstituted isoxazol‑3(2H)-one derivatives explored in patent literature as plasminogen inhibitors, though specific pharmacological annotation for this congener remains absent from peer‑reviewed primary data [2].

Why Generic 4,5‑Disubstituted Isoxazol‑3(2H)-one Substitution Is Not Feasible for CAS 89661-16-5


Although the isoxazol‑3(2H)-one scaffold is shared widely, the specific combination of a C‑4 chlorine and a C‑5 (4-methoxyphenyl)thio‑methyl group in this compound [1] has no published direct comparator data that would permit a straightforward substitution decision. The absence of head‑to‑head pharmacological assays against its nearest structural neighbours (for instance, the des‑chloro, phenyl‑thio, or 4‑chlorobenzyl‑thio analogs listed in supplier inventories) means any assumption of functional equivalence would be unfounded [2]. Furthermore, patent disclosures on plasminogen‑inhibiting isoxazol‑3(2H)-ones explicitly link inhibitor potency to subtle modifications in both the aryl thioether side chain and the halogenation pattern, making untested replacement a high‑risk procurement strategy [2].

Quantitative Differentiation Evidence for 4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one: Comparator-Based Data Assessment


No Quantified Head‑to‑Head Biological Activity Data Identified for CAS 89661-16-5 Relative to Structural Analogs

A comprehensive search of primary literature, patent examples, and public bioactivity databases yielded zero studies in which the inhibitory potency (IC₅₀), binding affinity (Kᵢ), or cellular activity of 4‑chloro‑5-{[(4‑methoxyphenyl)sulfanyl]methyl}-1,2‑oxazol‑3(2H)-one was measured side‑by‑side with a clearly defined comparator isoxazol‑3(2H)-one. The closest patent family (WO2012047156A1 [1]) exemplifies numerous 4‑chloro‑5‑(arylthio)methyl‑isoxazol‑3(2H)-ones as plasminogen inhibitors, but lists only categorical activity ranges and does not assign numeric potency values to the exact methoxyphenyl‑thio congener. Consequently, no claim of superiority, equipotency, or inferiority can be quantitatively substantiated for this compound at the present time. [1]

Isoxazol‑3(2H)-one plasminogen inhibition structure‑activity relationship

Computed Lipophilicity and Hydrogen‑Bonding Profile Compared with Des‑Chloro and Phenyl‑Thio Analogues

Using PubChem‑computed descriptors, 4‑chloro‑5-{[(4‑methoxyphenyl)sulfanyl]methyl}-1,2‑oxazol‑3(2H)-one exhibits an XLogP3-AA of 2.5 [1]. In contrast, the des‑chloro analogue 5-{[(4‑methoxyphenyl)sulfanyl]methyl}-1,2‑oxazol‑3(2H)-one is predicted to have a lower lipophilicity (XLogP3-AA ~1.8–2.0, based on atom‑based additive calculations), while the phenyl‑thio analogue 4‑chloro‑5-((phenylthio)methyl)isoxazol‑3(2H)-one (CAS 89661‑11‑0) has a calculated XLogP3-AA of approximately 2.2 [2]. The methoxy group in the target compound increases the hydrogen‑bond acceptor count to four relative to three in the phenyl‑thio congener, subtly altering potential for polar interactions. [2]

Physicochemical property Lipophilicity computed descriptor

Patent‑Scope Structural Differentiation: 4-Methoxyphenyl‑Thio Substituent Versus Common Aryl‑Thio Alternatives

The WO2012047156A1 patent family [1] discloses a generic Markush structure encompassing 4‑chloro‑5‑(arylthio)methyl‑isoxazol‑3(2H)-ones, wherein the aryl group is defined broadly (e.g., phenyl, substituted phenyl, naphthyl). The 4-methoxyphenyl variant embodied by CAS 89661-16-5 introduces an electron‑donating para‑methoxy substituent that is absent in the baseline phenyl‑thio congener (CAS 89661-11-0) and in the more lipophilic naphthyl‑thio analogue. While the patent describes that aryl substitution modulates plasminogen inhibitory potency, specific IC₅₀ comparisons are limited to selected examples that do not include the methoxyphenyl‑thio compound. [1]

Structure‑activity relationship isoxazol‑3(2H)-one pharmacophore patent analysis

Procurement‑Guiding Application Scenarios for CAS 89661-16-5 Based on Available Evidence


Chemical Probe for Structure–Activity Relationship Studies Within the 4‑Chloro‑5‑(arylthio)methyl‑isoxazol‑3(2H)-one Series

Given its distinct para‑methoxyphenyl‑thio substitution, CAS 89661-16-5 can serve as an electron‑rich comparator for SAR exploration alongside the unsubstituted phenyl‑thio (CAS 89661-11-0) and electron‑poor 4‑chlorophenyl‑thio (CAS 89661-03-0) analogues, as delineated in the WO2012047156A1 patent landscape [1]. However, the absence of target‑specific potency data means its utility is currently restricted to chemical profiling and preliminary biochemical screening rather than to validated pharmacological comparisons.

Source of a Defined Chlorinated Isoxazolone Building Block for Synthetic Methodology Development

The 4‑chloro substituent offers a synthetic handle for further functionalization via cross‑coupling or nucleophilic aromatic substitution, and the 4‑methoxyphenyl‑thio group may be oxidised to a sulfoxide or sulfone to modulate physicochemical properties [1]. This combination distinguishes it from des‑chloro or non‑methoxy substituted congeners, making it a candidate for chemical derivatisation programmes where progressive diversification of the isoxazol‑3(2H)-one core is desired. [1]

In Silico Docking and Computational Modelling Template

The fully assigned 2D structure and computed 3D conformer (PubChem CID 13279345 [1]) permit its use as a starting point for molecular docking studies against targets implicated in the plasminogen activation pathway or other serine proteases. Because the compound has a closed‑shell, drug‑like molecular framework (MW < 300, cLogP 2.5), it fits commonly used virtual screening filters, but any predictions would require experimental confirmation. [1] [2]

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